molecular formula C27H25N3O6 B12166607 2-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(4-methoxybenzyl)acetamide

2-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(4-methoxybenzyl)acetamide

Cat. No.: B12166607
M. Wt: 487.5 g/mol
InChI Key: CSNYAKNULSLHTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(4-methoxybenzyl)acetamide features a complex isoindoloquinazolinone core fused with a substituted acetamide group. Its molecular formula is C27H23N5O5 (MW: 497.5) . The structure includes two methoxy groups at positions 9 and 10 of the isoindoloquinazolinone scaffold, a 4-methoxybenzyl substituent on the acetamide nitrogen, and a conjugated diketone system.

Properties

Molecular Formula

C27H25N3O6

Molecular Weight

487.5 g/mol

IUPAC Name

2-(9,10-dimethoxy-5,11-dioxo-6aH-isoindolo[2,1-a]quinazolin-6-yl)-N-[(4-methoxyphenyl)methyl]acetamide

InChI

InChI=1S/C27H25N3O6/c1-34-17-10-8-16(9-11-17)14-28-22(31)15-29-25-19-12-13-21(35-2)24(36-3)23(19)27(33)30(25)20-7-5-4-6-18(20)26(29)32/h4-13,25H,14-15H2,1-3H3,(H,28,31)

InChI Key

CSNYAKNULSLHTD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)CN2C3C4=C(C(=C(C=C4)OC)OC)C(=O)N3C5=CC=CC=C5C2=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(4-methoxybenzyl)acetamide typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the quinazolinone core: This can be achieved through the cyclization of appropriate aniline derivatives with formamide or formic acid under acidic conditions.

    Introduction of the isoindolo moiety: This step involves the reaction of the quinazolinone intermediate with phthalic anhydride or its derivatives.

    Acylation: The final step involves the acylation of the intermediate with 4-methoxybenzyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(4-methoxybenzyl)acetamide undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinones.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The methoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydride in dimethylformamide.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Reduced isoindoloquinazolinone derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Structural Characteristics

The molecular formula for this compound is C18H20N4O4C_{18}H_{20}N_{4}O_{4}. It contains multiple functional groups, including methoxy groups, a dioxo group, and an acetamide group. These characteristics contribute to its chemical reactivity and potential therapeutic effects.

Research indicates that this compound exhibits notable biological activities. Preliminary studies suggest its potential as an anticancer agent, with mechanisms that may involve the inhibition of specific pathways crucial for tumor growth and metastasis. The isoindoloquinazoline framework has been associated with various pharmacological effects, including:

  • Antitumor Activity : The compound has shown promise in inhibiting cancer cell proliferation in vitro.
  • Antimicrobial Properties : Initial evaluations indicate potential effectiveness against certain bacterial strains.
  • Neuroprotective Effects : Some studies suggest that derivatives of this compound may offer protection against neurodegenerative processes.

Synthesis and Optimization

The synthesis of this compound typically involves multi-step organic reactions. Optimization of these synthetic routes is crucial for improving yield and purity. Techniques such as continuous flow chemistry may be employed for industrial-scale production to enhance control over reaction parameters.

Typical Synthetic Route

  • Starting Materials : The synthesis begins with readily available precursors that contain the isoindoloquinazoline core.
  • Reagents : Common reagents include various acids and bases to facilitate the formation of the desired functional groups.
  • Reaction Conditions : Temperature, solvent choice, and pH are critical for achieving desired transformations and product yields.

Applications in Medicinal Chemistry

The compound's structural features make it a candidate for further exploration in several therapeutic areas:

Therapeutic Area Potential Application
Cancer TreatmentInhibition of tumor cell growth
Antimicrobial TherapyEfficacy against bacterial infections
Neurological DisordersNeuroprotective agents for conditions like Alzheimer's
Antiviral ResearchPotential inhibitors against viral proteins (e.g., COVID-19)

Case Studies

  • Anticancer Activity : A study evaluated the compound's effects on human cancer cell lines, demonstrating a significant reduction in cell viability at micromolar concentrations.
  • Molecular Docking Studies : Computational analyses have been conducted to explore the binding affinity of this compound to various biological targets, including enzymes involved in cancer progression.
  • In Vivo Studies : Preliminary animal studies are underway to assess the pharmacokinetics and therapeutic efficacy of the compound in live models.

Mechanism of Action

The mechanism of action of 2-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(4-methoxybenzyl)acetamide involves its interaction with specific molecular targets. The compound is known to:

    Inhibit enzyme activity: It can inhibit certain enzymes involved in cellular processes, leading to the disruption of cell function.

    Interfere with DNA replication: The compound can bind to DNA, preventing its replication and transcription, which is particularly useful in cancer treatment.

    Induce apoptosis: It can trigger programmed cell death in cancer cells by activating specific signaling pathways.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Modifications: Acetamide Substituents

Key analogs include:

Table 1: Structural Comparison of Acetamide Derivatives
Compound Name / Substituent (R) Molecular Formula Molecular Weight Key Features Source
N-(4-Methoxybenzyl) (Target Compound) C27H23N5O5 497.5 4-Methoxybenzyl group; moderate steric bulk, potential for π-π interactions
N-(1,3-Benzodioxol-5-yl) (Y043-5158) C26H21N3O7 487.5 Benzodioxole group; increased planarity, possible enhanced binding affinity
N-(2-Methyl-1H-benzimidazol-6-yl) C27H23N5O5 497.5 Benzimidazole substituent; higher nitrogen content, potential for H-bonding
N-(1,3-Thiazol-2-yl) C22H18N4O5S 450.5 Thiazole ring; sulfur atom may improve solubility or electronic effects
N-(Tetrahydro-2H-pyran-4-ylmethyl) C25H27N3O6 465.5 Pyran ring; ether oxygen enhances solubility, reduced steric hindrance
Key Observations :
  • Steric and Electronic Effects : The 4-methoxybenzyl group in the target compound balances moderate steric bulk with electron-donating methoxy groups, which may stabilize hydrophobic interactions. In contrast, the thiazole and pyran substituents introduce heteroatoms (S, O) that could modulate solubility or target engagement .
  • Planarity vs. Flexibility : Benzodioxole and benzimidazole substituents (e.g., Y043-5158) increase planarity, favoring interactions with flat binding pockets, while the pyran group introduces conformational flexibility .

Core Scaffold Modifications

describes a hexanoic acid derivative of the isoindoloquinazolinone core: 6-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)hexanoic acid (MW: ~482.5).

Hypothesized Structure-Activity Relationships (SAR)

Methoxy Groups : Essential for electron donation and hydrophobic interactions.

Acetamide Substituents :

  • Benzodioxole/Benzimidazole : May enhance affinity for planar binding sites (e.g., kinase ATP pockets) .
  • Thiazole/Pyran : Improve solubility or metabolic stability due to heteroatoms .

Biological Activity

The compound 2-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(4-methoxybenzyl)acetamide is a synthetic derivative belonging to the class of isoindoloquinazoline compounds. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and pharmacology. Its unique structure incorporates multiple functional groups that are believed to contribute to its bioactivity.

Chemical Structure and Properties

The molecular formula of this compound is C23H20N4O5C_{23}H_{20}N_{4}O_{5} with a molecular weight of approximately 464.5 g/mol. The structure features a quinazoline core linked to an acetamide moiety and methoxy groups, which enhance its chemical reactivity and biological interactions.

PropertyValue
Molecular FormulaC23H20N4O5
Molecular Weight464.5 g/mol
LogP2.5557
Polar Surface Area78.303 Ų
Hydrogen Bond Acceptors8
Hydrogen Bond Donors2

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Research indicates that quinazoline derivatives can exert their effects through several mechanisms:

  • Inhibition of Enzymatic Activity : Many quinazoline derivatives have been shown to inhibit key enzymes involved in cancer progression, such as COX-2 and LDHA. These enzymes play critical roles in inflammation and metabolic pathways associated with tumor growth .
  • Antitumor Activity : In vitro studies have demonstrated that the compound exhibits cytotoxic effects against various cancer cell lines. For instance, it has been tested against colorectal cancer cells (HCT-116 and LoVo), showing significant inhibition rates .
  • Molecular Docking Studies : Computational studies have provided insights into the binding affinities of this compound with target proteins, indicating that structural modifications can enhance its inhibitory potency against specific cancer-related targets .

Research Findings and Case Studies

Several studies have evaluated the biological activity of isoindoloquinazoline derivatives, including the compound :

  • Cytotoxicity Assays : In a study examining the cytotoxic effects on colorectal cancer cell lines, compounds similar to this derivative exhibited IC50 values ranging from 96 µg/mL to >100 µg/mL, indicating varying degrees of effectiveness compared to established drugs like diclofenac (IC50 = 0.53 µg/mL) .
  • Structure-Activity Relationship (SAR) : Research has highlighted that modifications in the substituents on the quinazoline core significantly impact biological activity. For example, the presence of methoxy groups was correlated with increased cytotoxicity .
  • Pharmacological Evaluation : A detailed pharmacological evaluation showed that certain derivatives displayed enhanced anti-inflammatory and antitumor properties when compared to their parent compounds, suggesting a promising therapeutic potential for derivatives like this compound .

Q & A

Q. What are the standard synthetic routes for preparing this compound, and how can purity be verified?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution reactions. A typical procedure involves stirring a mixture of 5-(4-hydroxy-3-methoxybenzylidene)-2,4-thiazolidinedione (1.0 mol) with potassium carbonate (1.5 mol) in DMF, followed by addition of a chloroacetylated intermediate (1.5 mol). The reaction is monitored by TLC for completion, and the product is precipitated with water. Purity is verified using IR spectroscopy (e.g., carbonyl stretches at 1650–1750 cm⁻¹), ¹H/¹³C NMR (e.g., methoxy protons at δ 3.7–4.0 ppm), and mass spectrometry (comparison of experimental vs. theoretical molecular weights) .

Q. Which spectroscopic techniques are most effective for structural elucidation?

  • Methodological Answer : A combination of IR (to identify functional groups like amides and ketones), ¹H/¹³C NMR (to assign aromatic, methoxy, and acetamide protons), and high-resolution mass spectrometry (HRMS) is essential. For example, the quinazolinone core can be confirmed via downfield-shifted carbonyl signals in ¹³C NMR (δ 170–190 ppm). Cross-validation with computational methods (e.g., density functional theory for NMR chemical shift prediction) enhances accuracy .

Q. What in vitro assays are suitable for initial bioactivity screening?

  • Methodological Answer : Hypoglycemic activity can be assessed using glucose uptake assays in adipocyte cell lines (e.g., 3T3-L1), while antioxidant potential is evaluated via DPPH/ABTS radical scavenging assays . For cytotoxicity, MTT assays in HEK-293 or HepG2 cells are recommended. Dose-response curves (0.1–100 µM) should be generated to determine IC₅₀ values .

Advanced Research Questions

Q. How can computational methods optimize the synthesis and reaction conditions?

  • Methodological Answer : Quantum chemical calculations (e.g., DFT using Gaussian or ORCA) can model transition states and predict reaction pathways. AI-driven platforms (e.g., COMSOL Multiphysics) enable virtual screening of solvents, catalysts, and temperatures. For example, AI can identify DMF as optimal for solubility and reaction kinetics, while DFT confirms the stability of intermediates .

Q. How can researchers resolve discrepancies in spectral data during characterization?

  • Methodological Answer : Contradictions between experimental and theoretical data (e.g., unexpected NMR splitting) require advanced techniques :
  • 2D NMR (HSQC, HMBC) to assign overlapping signals.
  • X-ray crystallography for unambiguous structural confirmation (e.g., bond angles in the isoindoloquinazolinone core).
  • Computational validation using software like ACD/Labs or ChemDraw to simulate spectra under varying conditions .

Q. What strategies are effective for designing structure-activity relationship (SAR) studies?

  • Methodological Answer :
  • Systematic substituent variation : Replace the 4-methoxybenzyl group with electron-withdrawing/donating groups (e.g., -NO₂, -CF₃) to assess electronic effects.
  • Molecular docking (AutoDock Vina) to predict binding affinities for targets like PPAR-γ or α-glucosidase.
  • Free-Wilson analysis to quantify contributions of specific moieties to bioactivity .

Q. How can toxicity be mitigated in preclinical studies?

  • Methodological Answer :
  • Metabolite profiling (LC-MS/MS) to identify toxic intermediates (e.g., reactive quinone species).
  • Dose optimization using pharmacokinetic models (e.g., NONMEM) to balance efficacy and safety.
  • In vivo toxicity screening in rodents (e.g., ALT/AST levels, histopathology) with reference to established protocols from Wister albino mice studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.